molecular formula C9H12N4O3S B6572103 ethyl ({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)formate CAS No. 946299-99-6

ethyl ({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)formate

Cat. No. B6572103
CAS RN: 946299-99-6
M. Wt: 256.28 g/mol
InChI Key: JQKNXGOKYGPXIK-UHFFFAOYSA-N
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Description

The compound “ethyl ({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)formate” is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This scaffold is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . It has been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which is the core structure of the compound , is well-defined . It consists of a five-membered triazole ring fused with a six-membered thiadiazine ring . This structure allows for specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .

Scientific Research Applications

Anticancer Activity

Compounds with a similar structure have shown promising anticancer activity . The structure–activity relationship of these compounds is of profound importance in drug design, discovery, and development .

Antimicrobial Activity

These compounds have also been found to exhibit antimicrobial activity . For example, certain analogs have shown good activity against S. aureus .

Analgesic and Anti-inflammatory Activity

The compounds have been associated with analgesic and anti-inflammatory activities . This makes them potential candidates for the development of new pain and inflammation management drugs .

Antioxidant Activity

These compounds have demonstrated antioxidant activity , which could be beneficial in the treatment of diseases caused by oxidative stress .

Antiviral Activity

Antiviral activity is another application of these compounds . This suggests potential use in the development of new antiviral drugs .

Enzyme Inhibitors

These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This wide range of enzyme inhibition suggests potential use in numerous therapeutic areas .

Antitubercular Agents

The compounds have shown potential as antitubercular agents . This suggests they could be used in the development of new treatments for tuberculosis .

Energetic Materials

Compounds with a similar structure have been synthesized and used as energetic materials . They exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance .

Future Directions

The future directions for research on 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines include the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases . This involves further exploration of their diverse pharmacological activities and the development of new synthetic approaches .

properties

IUPAC Name

ethyl 2-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamino)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O3S/c1-2-16-7(15)6(14)10-8-11-12-9-13(8)4-3-5-17-9/h2-5H2,1H3,(H,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKNXGOKYGPXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=NN=C2N1CCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl ({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)formate

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